molecular formula C₁₅H₁₅N₃O₅ B1145162 3-(2-Aminoethoxy) Thalidomide CAS No. 390367-50-7

3-(2-Aminoethoxy) Thalidomide

Cat. No.: B1145162
CAS No.: 390367-50-7
M. Wt: 317.3
InChI Key:
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Description

3-(2-Aminoethoxy) Thalidomide is a useful research compound. Its molecular formula is C₁₅H₁₅N₃O₅ and its molecular weight is 317.3. The purity is usually 95%.
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Scientific Research Applications

Thalidomide's Mechanisms of Action in Oncology Thalidomide has demonstrated promise in various oncological applications, including multiple myeloma, glioblastoma multiforme, and renal cell cancer. Its antitumor activity is attributed to mechanisms such as inhibition of angiogenesis, cytokine-mediated pathways, modulation of adhesion molecules, inhibition of cyclooxygenase-2, and stimulation of immune response. Clinical evaluations are ongoing to establish thalidomide's efficacy in cancer treatment, particularly when combined with corticosteroids and cytotoxic drugs (Fanelli et al., 2003).

Immunomodulatory and Anti-inflammatory Effects Thalidomide's immunomodulatory and anti-inflammatory properties have sparked interest in its potential for treating diseases like tuberculosis and chronic inflammatory conditions. It affects cytokine production and T lymphocyte proliferation, suggesting its use as an adjuvant in tuberculosis therapy and other inflammatory diseases (Fu Lm & Fu-Liu Cs, 2002).

Hematologic Disorders and Multiple Myeloma Thalidomide has shown efficacy in hematologic disorders, particularly multiple myeloma. Its combination with dexamethasone or other chemotherapeutic agents has increased treatment efficiency, highlighting its potential in managing resistant and untreated multiple myeloma. The exploration of thalidomide's role in other hematologic diseases, such as myelodysplastic syndrome and leukemia, underscores its therapeutic versatility (Dimopoulos et al., 2003).

Development of Thalidomide Analogues Research efforts are directed towards synthesizing and optimizing thalidomide analogues to mitigate its toxic effects and improve its pharmacological profile. These analogues aim to retain the antiangiogenic and immunomodulatory properties of thalidomide while reducing side effects like deep vein thrombosis, peripheral neuropathy, and teratogenicity. This focus on developing safer thalidomide analogues may lead to more effective and less toxic therapeutic options for cancer treatment (Barbarossa et al., 2021).

Mechanism of Action

Target of Action

The primary target of thalidomide and its derivatives, including 3-(2-Aminoethoxy) Thalidomide, is cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), and the binding of thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide and its derivatives interact with CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This interaction disrupts normal protein homeostasis, leading to various downstream effects .

Pharmacokinetics

Thalidomide exhibits absorption rate-limited pharmacokinetics, also known as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver but is spontaneously hydrolysed into numerous renally excreted products . More than 90% of the absorbed drug is excreted in the urine and faeces within 48 hours .

Result of Action

Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action . This leads to various molecular and cellular effects, including the prevention of neoangiogenesis in human malignancies .

Action Environment

The action, efficacy, and stability of thalidomide can be influenced by various environmental factors. For instance, the low solubility of thalidomide in the gastrointestinal tract affects its absorption rate . Furthermore, the teratogenic effects of thalidomide are remarkably species-specific, suggesting that genetic factors play a significant role in determining its action .

Safety and Hazards

The safety data sheet for “3-(2-Aminoethoxy) Thalidomide” indicates that it has acute toxicity when ingested and can cause skin corrosion or irritation .

Future Directions

The discovery of CRBN as a target of thalidomide was a breakthrough in the current rapid development of protein-degrading agents because clarification of the mechanism of action of thalidomide derivatives has demonstrated the clinical value of these compounds .

Biochemical Analysis

Biochemical Properties

3-(2-Aminoethoxy) Thalidomide plays a significant role in biochemical reactions, particularly in modulating immune responses and inhibiting angiogenesis. It interacts with several enzymes and proteins, including cereblon, a protein that is part of the ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors, such as Ikaros and Aiolos, which are crucial for the proliferation of certain cancer cells . Additionally, this compound affects the release of cytokines like tumor necrosis factor-alpha and interleukins, thereby modulating inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the nuclear factor-kappa B pathway, leading to reduced inflammation and apoptosis in certain cell types . Moreover, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon, which inhibits the ubiquitin ligase activity of the cereblon complex. This inhibition prevents the degradation of specific transcription factors, leading to changes in gene expression and cellular function . Additionally, this compound can induce oxidative stress and inhibit angiogenesis by affecting the vascular endothelial growth factor pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis and degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate immune responses and inhibit tumor growth without significant toxicity . At high doses, this compound can cause adverse effects, including neurotoxicity and teratogenicity . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various hydroxylated products, which can further modulate its biological activity . The compound also affects metabolic flux by altering the levels of specific metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and its overall biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Aminoethoxy) Thalidomide involves the protection of the thalidomide molecule, followed by the addition of an aminoethyl group to the protected molecule, and finally deprotection to obtain the desired compound.", "Starting Materials": [ "Thalidomide", "2-Aminoethanol", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Thalidomide is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dimethylformamide (DMF) to obtain the Boc-protected thalidomide.", "The Boc-protected thalidomide is then reacted with 2-aminoethanol in methanol in the presence of HCl to obtain the desired compound, 3-(2-Aminoethoxy) Boc-protected thalidomide.", "The Boc group is then removed by reacting the 3-(2-Aminoethoxy) Boc-protected thalidomide with sodium hydroxide (NaOH) in methanol to obtain the final product, 3-(2-Aminoethoxy) Thalidomide." ] }

CAS No.

390367-50-7

Molecular Formula

C₁₅H₁₅N₃O₅

Molecular Weight

317.3

Origin of Product

United States

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